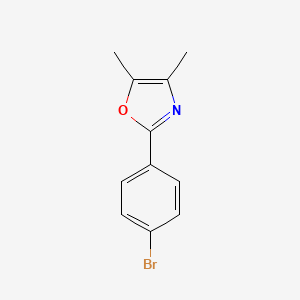

2-(4-Bromophenyl)-4,5-dimethyloxazole

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C11H10BrNO |

|---|---|

分子量 |

252.11 g/mol |

IUPAC 名称 |

2-(4-bromophenyl)-4,5-dimethyl-1,3-oxazole |

InChI |

InChI=1S/C11H10BrNO/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |

InChI 键 |

QFJYKAKGDWXIAU-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(OC(=N1)C2=CC=C(C=C2)Br)C |

产品来源 |

United States |

Synthetic Methodologies and Strategic Approaches for 2 4 Bromophenyl 4,5 Dimethyloxazole

Direct Cyclization Strategies for the Oxazole (B20620) Ring Formation

The direct formation of the oxazole core is the most convergent approach to synthesizing 2-(4-Bromophenyl)-4,5-dimethyloxazole. Various named reactions and modern catalytic systems have been developed to construct the 2,4,5-trisubstituted oxazole skeleton efficiently.

Classical Hantzsch Oxazole Synthesis and its Modern Catalytic Adaptations

The Hantzsch oxazole synthesis, and its closely related variant, the Robinson-Gabriel synthesis, represents a foundational method for oxazole formation. wikipedia.orgsynarchive.com This reaction involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.org For the specific synthesis of this compound, the required precursor would be N-(1-methyl-2-oxopropyl)-4-bromobenzamide. This intermediate is typically formed by the reaction of an α-haloketone (e.g., 3-bromo-2-butanone) with 4-bromobenzamide.

The subsequent intramolecular cyclization and dehydration are promoted by strong acids, such as concentrated sulfuric acid or phosphorus pentoxide. synarchive.com

Reaction Scheme:

Step 1 (Amide Formation): 4-bromobenzamide + 3-bromo-2-butanone → N-(1-methyl-2-oxopropyl)-4-bromobenzamide

Step 2 (Cyclodehydration): N-(1-methyl-2-oxopropyl)-4-bromobenzamide --[H₂SO₄]--> this compound

Modern adaptations of this method focus on milder cyclodehydrating agents. For instance, reagents like trifluoroacetic anhydride (B1165640) or a combination of triphenylphosphine and iodine have been employed to facilitate the cyclization under less harsh conditions. wikipedia.org One-pot procedures combining the initial acylation and subsequent cyclization have also been developed to improve efficiency. nih.govidexlab.com

Van Leusen Oxazole Synthesis and Related Nitrile-Based Cycloadditions

The Van Leusen oxazole synthesis is a powerful method for creating the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov In its classic form, the reaction involves the base-mediated condensation of TosMIC with an aldehyde, leading to a 5-substituted oxazole where the aldehyde provides the C2-substituent and its attached group. mdpi.com

However, the standard Van Leusen protocol is not directly applicable for the synthesis of 4,5-disubstituted oxazoles like the target compound. The reaction inherently produces oxazoles that are unsubstituted at the C4 position. nih.gov

Modifications to the Van Leusen synthesis have been developed to allow for the creation of 4,5-disubstituted oxazoles. An improved one-pot method uses TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid. mdpi.comorganic-chemistry.org In this variation, the aliphatic halide provides the substituent at the C4 position, while the TosMIC backbone forms the C5 position. To synthesize the target compound via this route, one would theoretically use 4-bromobenzaldehyde, TosMIC, and a 2-halopropane, though this specific combination for generating a 4,5-dimethyl pattern is not commonly cited and may face challenges.

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Solvent | Product Type |

| Aldehyde | TosMIC | - | K₂CO₃ | Methanol | 5-substituted oxazole |

| Aldehyde | TosMIC | Aliphatic Halide | K₂CO₃ | Ionic Liquid | 4,5-disubstituted oxazole |

Multicomponent Reaction (MCR) Paradigms for Substituted Oxazole Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. Several MCRs have been devised for the synthesis of polysubstituted oxazoles.

A plausible MCR strategy for synthesizing 2,4,5-trisubstituted oxazoles involves the condensation of an aldehyde, an α-dione, and a source of ammonia. For the target compound, this would involve the reaction of 4-bromobenzaldehyde, 2,3-butanedione (biacetyl), and ammonium acetate.

This approach is mechanistically related to the Debus-Radziszewski imidazole synthesis but can be adapted for oxazole formation under specific oxidative or catalytic conditions. Electrochemical methods have also been developed, where ketones and nitriles are combined to form polysubstituted oxazoles, avoiding the need for chemical oxidants. researchgate.net These MCR paradigms provide a convergent and flexible platform for generating diverse oxazole libraries. researchgate.netnih.gov

Transition Metal-Catalyzed Cycloaddition and Annulation Approaches

Modern organic synthesis has increasingly utilized transition metals to catalyze the formation of heterocyclic rings under mild and efficient conditions. researchgate.net For oxazole synthesis, palladium, copper, and gold catalysts are particularly prominent.

One of the most effective strategies involves the [2+2+1] annulation of an alkyne, a nitrile, and an oxygen source. acs.org To form this compound, this would involve the reaction of 2-butyne (providing the C4 and C5 carbons and their methyl groups) with 4-bromobenzonitrile (providing the C2 carbon, the nitrogen, and the phenyl group).

Various catalytic systems have been developed for this transformation:

Copper-Catalyzed Systems: Often use a copper(II) catalyst with oxygen as the terminal oxidant.

Gold-Catalyzed Systems: Employ a gold(I) or gold(III) catalyst, often with an N-oxide as the oxygen atom source. scientificupdate.com

Palladium-Catalyzed Systems: Can proceed via C-H activation of a suitable precursor followed by addition to a nitrile and cyclization. researchgate.net

These methods are attractive due to their high regioselectivity and functional group tolerance. mdpi.com

| Reactants | Catalyst System | Key Features |

| Alkyne + Nitrile + O-source | Gold(I) or Gold(III) | High efficiency, uses N-oxides. scientificupdate.com |

| Alkyne + Nitrile | Copper(II) / O₂ | Utilizes molecular oxygen as the oxidant. acs.org |

| Ketone + Nitrile | Electrochemical | Metal-free, avoids chemical oxidants. researchgate.net |

Post-Cyclization Functionalization and Derivatization Approaches

An alternative strategy to direct cyclization is the synthesis of a simpler oxazole core followed by the introduction of the desired functional groups.

Regioselective Bromination of Phenyl-Substituted Oxazoles

This approach involves the synthesis of 2-phenyl-4,5-dimethyloxazole as a precursor, followed by electrophilic aromatic substitution to introduce the bromine atom onto the phenyl ring. The success of this strategy hinges on the directing effect of the oxazole substituent.

The 1,3-oxazole ring, when attached to a phenyl group at the C2 position, acts as an electron-withdrawing and deactivating group. wikipedia.orgorganicchemistrytutor.com In electrophilic aromatic substitution reactions, deactivating groups generally direct incoming electrophiles to the meta-position. organicchemistrytutor.com Therefore, direct bromination of 2-phenyl-4,5-dimethyloxazole with an electrophilic bromine source like N-bromosuccinimide (NBS) or bromine (Br₂) would be expected to yield primarily the 2-(3-bromophenyl)-4,5-dimethyloxazole isomer, rather than the desired 2-(4-bromophenyl) para-isomer. mdpi.com

While numerous methods exist for the regioselective bromination of activated aromatic compounds, achieving para-selectivity on a deactivated ring like 2-phenyloxazole (B1349099) is a significant synthetic challenge. mdpi.comsemanticscholar.org This makes the post-cyclization bromination strategy a less viable route for obtaining the target compound compared to direct cyclization methods that start with an already brominated precursor, such as 4-bromobenzamide or 4-bromobenzonitrile.

Functional Group Interconversion on Precursor Molecules Leading to the Target Compound

A prominent strategy for the synthesis of this compound involves the cyclization of precursor molecules where the necessary functional groups are already in place. The Robinson-Gabriel synthesis and its modifications provide a classic and adaptable route. This methodology is centered around the intramolecular cyclodehydration of α-acylamino ketones.

A plausible and efficient synthetic route to this compound, based on established Robinson-Gabriel-type reactions, is the intramolecular cyclization of an N-(1-(methyl)-2-oxopropyl)-4-bromobenzamide intermediate. The synthesis of this precursor can be achieved through the acylation of 3-amino-2-butanone with 4-bromobenzoyl chloride. The subsequent cyclodehydration of the α-acylamino ketone, often facilitated by dehydrating agents like phosphorus pentoxide, sulfuric acid, or phosphoryl trichloride, yields the target oxazole.

A notable example of a similar transformation involves the synthesis of 5-aryl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles. This was achieved through the Robinson–Gabriel-type intramolecular cyclization of 2-acylamino ketones using phosphoryl trichloride at reflux, affording the final oxazole products in high yields (91-94%) anton-paar.com. This precedent strongly supports the feasibility of applying this methodology to the synthesis of this compound.

Furthermore, functional group interconversion can be strategically employed on a pre-formed oxazole ring. For instance, a related compound, 4-(4-bromophenyl)-2,5-dimethyloxazole, has been utilized in Suzuki coupling reactions. This palladium-catalyzed cross-coupling reaction with a substituted phenylboronic acid allows for the formation of a new carbon-carbon bond at the para-position of the bromophenyl group, demonstrating the utility of the bromo-substituent as a handle for further molecular diversification nih.gov. This approach highlights a strategic pathway where the core oxazole structure is first assembled, followed by the modification of the peripheral functionalities.

Green Chemistry Principles Applied to the Synthesis of Oxazole Derivatives

The application of green chemistry principles to the synthesis of oxazoles aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of alternative reaction media, sustainable catalysts, and energy-efficient methodologies like microwave irradiation.

Solvent-Free and Aqueous Reaction Media Utilization

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green alternatives focus on either eliminating the solvent entirely (solvent-free reactions) or replacing it with environmentally benign options like water.

Solvent-free conditions have been successfully employed in the synthesis of various heterocyclic compounds, including thiazole derivatives, which share structural similarities with oxazoles. For instance, a greener, mild, and solvent-free Hantzsch thiazole synthesis has been reported biu.ac.il. These approaches often involve heating the neat reactants, sometimes in the presence of a solid-supported catalyst, which can lead to shorter reaction times, simpler work-up procedures, and a significant reduction in solvent waste.

While direct examples of the aqueous synthesis of this compound are not prevalent in the literature, the use of water as a solvent in the synthesis of other heterocyclic systems is a well-established green chemistry principle. The development of water-tolerant catalytic systems is crucial for the advancement of this methodology in oxazole synthesis.

Sustainable Catalytic Systems and Energy-Efficient Methodologies

The use of sustainable and recyclable catalysts is a cornerstone of green chemistry. In the context of oxazole synthesis, research has focused on developing catalysts that are non-toxic, abundant, and can be easily recovered and reused. For example, the use of biocatalysts and earth-abundant metal catalysts is gaining traction over traditional stoichiometric reagents or precious metal catalysts researchgate.net.

Microwave-assisted synthesis has emerged as a powerful energy-efficient methodology in organic chemistry. Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods anton-paar.com. The microwave-assisted synthesis of 2-aryl-2-oxazolines from amido alcohols has been demonstrated, showcasing the potential of this technology for the preparation of related oxazole structures researchgate.netnih.gov. The application of microwave irradiation to the Robinson-Gabriel or Bredereck synthesis of this compound could offer a significantly more sustainable and efficient route to the target molecule.

The Van Leusen oxazole synthesis, which allows for the preparation of 4,5-disubstituted oxazoles, has been adapted to incorporate green chemistry principles through the use of ionic liquids as recyclable solvents organic-chemistry.org. Ionic liquids offer advantages such as low volatility, high thermal stability, and the ability to be reused over multiple reaction cycles, thereby minimizing solvent waste organic-chemistry.orgmdpi.com.

| Green Chemistry Approach | Methodology | Key Advantages | Relevant Precedents |

| Alternative Reaction Media | Solvent-free synthesis | Reduced solvent waste, simpler work-up, often shorter reaction times. | Hantzsch thiazole synthesis under solvent-free conditions biu.ac.il. |

| Use of Ionic Liquids | Recyclable solvent, low volatility, high thermal stability. | Van Leusen synthesis of 4,5-disubstituted oxazoles in ionic liquids organic-chemistry.orgmdpi.com. | |

| Energy-Efficient Methods | Microwave-assisted synthesis | Drastically reduced reaction times, often higher yields, cleaner reactions. | Microwave-assisted synthesis of 2-aryl-2-oxazolines researchgate.netnih.gov. |

| Sustainable Catalysis | Use of biocatalysts or earth-abundant metal catalysts | Reduced toxicity, lower cost, potential for recyclability. | Use of sustainable carbonaceous catalysts for thiazole synthesis youtube.com. |

Mechanistic Elucidation of Key Synthetic Pathways

Understanding the reaction mechanisms of key synthetic pathways is crucial for optimizing reaction conditions and predicting outcomes. The formation of the oxazole ring in the Robinson-Gabriel, Bredereck, and Van Leusen syntheses proceeds through distinct mechanistic steps.

The Robinson-Gabriel synthesis involves the acid-catalyzed intramolecular cyclization of an α-acylamino ketone wikipedia.org. The mechanism is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the intramolecular nucleophilic attack of the enolized ketone oxygen onto the protonated amide carbonyl. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic oxazole ring researchgate.netresearchgate.net. The use of strong dehydrating agents like concentrated sulfuric acid or polyphosphoric acid facilitates the final dehydration step researchgate.net.

The Bredereck reaction provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides researchgate.netijpsonline.com. The mechanism is thought to involve the initial N-alkylation of the amide by the α-haloketone to form an N-(2-oxoalkyl)amide intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the oxazole product.

The Van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the formation of the oxazole ring from aldehydes organic-chemistry.orgorganic-chemistry.org. The mechanism begins with the deprotonation of the acidic methylene group of TosMIC by a base. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide undergoes an intramolecular cyclization via a 5-endo-dig pathway, where the oxygen attacks the isocyanide carbon to form an oxazoline (B21484) intermediate. The final step involves the base-promoted elimination of the tosyl group, leading to the formation of the aromatic oxazole ring mdpi.comnih.gov.

| Synthetic Pathway | Key Intermediates | Driving Force/Key Steps |

| Robinson-Gabriel Synthesis | α-acylamino ketone, protonated amide, cyclic hemiaminal | Acid-catalyzed intramolecular nucleophilic attack of enol oxygen on the amide carbonyl, followed by dehydration researchgate.netresearchgate.net. |

| Bredereck Reaction | N-(2-oxoalkyl)amide | N-alkylation of the amide followed by intramolecular cyclization and dehydration researchgate.netijpsonline.com. |

| Van Leusen Oxazole Synthesis | TosMIC carbanion, oxazoline intermediate | Nucleophilic attack of TosMIC anion on aldehyde, intramolecular cyclization, and elimination of the tosyl group mdpi.comnih.gov. |

Reactivity Profiles and Transformational Chemistry of 2 4 Bromophenyl 4,5 Dimethyloxazole

Cross-Coupling Reactions at the Aryl Bromide Moiety

The bromine atom attached to the phenyl ring of 2-(4-bromophenyl)-4,5-dimethyloxazole is strategically positioned for a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in contemporary organic synthesis for the construction of biaryl systems, the introduction of unsaturated functionalities, and the formation of bonds to heteroatoms.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In the context of this compound, this reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base.

The general reaction scheme involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. A variety of palladium sources, ligands, and bases can be employed to optimize the reaction conditions for specific substrates.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 95 |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DME | 88 |

Note: The data in this table are representative examples based on typical Suzuki-Miyaura reaction conditions and may not reflect experimentally verified results for this compound.

Sonogashira Cross-Coupling for Alkynylation Reactions

The Sonogashira coupling provides a direct method for the alkynylation of aryl halides, forming a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the aryl bromide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

The reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination from the palladium center affords the arylated alkyne.

Table 2: Representative Sonogashira Cross-Coupling Reactions

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Diisopropylamine | Toluene | 85 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 88 |

Note: The data in this table are representative examples based on typical Sonogashira reaction conditions and may not reflect experimentally verified results for this compound.

Heck and Stille Cross-Coupling Methodologies

The Heck reaction offers a means to form substituted alkenes through the palladium-catalyzed coupling of the aryl bromide with an alkene in the presence of a base. The reaction typically proceeds via oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product.

The Stille coupling, on the other hand, involves the reaction of the aryl bromide with an organostannane reagent, catalyzed by a palladium complex. A key advantage of the Stille reaction is the tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback.

Table 3: Representative Heck and Stille Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Ligand/Additive | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 85 |

| Heck | Methyl acrylate | PdCl₂ | - | K₂CO₃ | Acetonitrile (B52724) | 80 |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | - | Toluene | 91 |

Note: The data in this table are representative examples based on typical Heck and Stille reaction conditions and may not reflect experimentally verified results for this compound.

Buchwald-Hartwig Amination and Other C-Heteroatom Bond Formations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of the aryl bromide with a wide variety of primary and secondary amines, as well as other nitrogen-containing nucleophiles. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope.

Beyond C-N bond formation, related palladium-catalyzed methods can be used to form carbon-oxygen and carbon-sulfur bonds, providing access to diaryl ethers and diaryl thioethers, respectively. These reactions typically employ alcohols or thiols as coupling partners in the presence of a suitable base and ligand.

Table 4: Representative Buchwald-Hartwig Amination and C-Heteroatom Couplings

| Reaction | Nucleophile | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Amination | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 89 |

| Amination | Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 93 |

| C-O Coupling | Phenol | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 78 |

Note: The data in this table are representative examples based on typical Buchwald-Hartwig and related coupling reaction conditions and may not reflect experimentally verified results for this compound.

Nucleophilic Substitution and Organometallic Reagent Formation

In addition to palladium-catalyzed cross-coupling reactions, the aryl bromide moiety of this compound can be transformed through nucleophilic substitution pathways, often facilitated by the formation of an intermediate organometallic reagent.

Generation and Reactivity of Grignard Reagents

The formation of a Grignard reagent is a classic transformation of an aryl bromide. The reaction of this compound with magnesium metal, typically in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether, leads to the formation of the corresponding arylmagnesium bromide.

This Grignard reagent is a potent nucleophile and a strong base. It can react with a wide array of electrophiles, enabling the introduction of various functional groups at the 4-position of the phenyl ring. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide provides the corresponding benzoic acid derivative, and reaction with nitriles can lead to the formation of ketones after hydrolysis.

Table 5: Representative Reactions of the Grignard Reagent Derived from this compound

| Entry | Electrophile | Product Type |

|---|---|---|

| 1 | Benzaldehyde | Secondary alcohol |

| 2 | Acetone | Tertiary alcohol |

| 3 | Carbon dioxide (CO₂) | Carboxylic acid |

| 4 | Acetonitrile | Ketone (after hydrolysis) |

Note: This table illustrates the expected reactivity of the Grignard reagent with various electrophiles and does not represent specific experimental outcomes.

Lithium-Halogen Exchange and Subsequent Electrophilic Quenching Reactions

The presence of a bromine atom on the phenyl ring of this compound allows for one of the most reliable and versatile transformations in organometallic chemistry: the lithium-halogen exchange. This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O). The exchange is generally a fast and efficient process, converting the carbon-bromine bond into a carbon-lithium bond. harvard.eduwikipedia.orgprinceton.edu This generates a highly reactive aryllithium intermediate, 2-(4-lithiophenyl)-4,5-dimethyloxazole.

The newly formed aryllithium species is a potent nucleophile and a strong base, which can then be "quenched" by a wide variety of electrophiles to introduce new functional groups at the 4-position of the phenyl ring. This two-step sequence provides a powerful method for the elaboration of the this compound core structure. The choice of electrophile determines the nature of the resulting substituent.

While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity can be confidently inferred from numerous examples of lithium-halogen exchange on other 2-(4-bromophenyl)-substituted azole heterocycles, such as imidazoles and thiazoles. These related compounds demonstrate the general applicability and high efficiency of this synthetic strategy.

Below is a table of representative transformations that are expected to be achievable with this compound, based on analogous reactions with similar substrates.

| Electrophile | Reagent Example | Expected Product |

| Proton Source | H₂O | 2-Phenyl-4,5-dimethyloxazole |

| Carbon Dioxide | CO₂ | 4-(4,5-Dimethyloxazol-2-yl)benzoic acid |

| Aldehydes/Ketones | (CH₃)₂CO | 2-(4-(4,5-Dimethyloxazol-2-yl)phenyl)propan-2-ol |

| Alkyl Halides | CH₃I | 2-(4-Tolyl)-4,5-dimethyloxazole |

| Silyl Halides | (CH₃)₃SiCl | 2-(4-(Trimethylsilyl)phenyl)-4,5-dimethyloxazole |

| Boronic Esters | B(OiPr)₃ | 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dimethyloxazole |

These transformations highlight the synthetic utility of the lithium-halogen exchange reaction, providing access to a diverse array of derivatives from a single starting material.

Reactivity of the Oxazole (B20620) Heterocyclic Ring System

The 4,5-dimethyloxazole (B1362471) ring in the title compound is an aromatic heterocycle. Its reactivity is influenced by the presence of two electron-donating methyl groups and the electron-withdrawing nature of the nitrogen atom.

Electrophilic Aromatic Substitution on the Oxazole Nucleus (If Applicable)

The oxazole ring is generally considered to be electron-deficient and, therefore, is not highly reactive towards electrophilic aromatic substitution (EAS). The nitrogen atom deactivates the ring, making it less nucleophilic than benzene (B151609). Classic EAS reactions like nitration or halogenation typically require harsh conditions and may lead to low yields or decomposition of the oxazole ring. masterorganicchemistry.comresearchgate.netmsu.edu

Nucleophilic Additions and Ring-Opening Reactions (If Applicable)

Aromatic oxazole rings, such as the one in this compound, are generally resistant to nucleophilic addition unless activated by strong electron-withdrawing groups or when part of a more complex, strained ring system. The aromaticity of the ring provides a significant energy barrier to additions that would disrupt this stability. Consequently, direct nucleophilic attack on the carbon atoms of the 4,5-dimethyloxazole ring is not a commonly observed reaction pathway under standard conditions.

Ring-opening reactions of simple, stable oxazoles are also uncommon and typically require high energy input or specific reagents designed to cleave the ring. Therefore, for this compound, this type of reactivity is not considered a primary chemical transformation under normal laboratory conditions.

Cycloaddition Reactions Involving the Oxazole Ring

Oxazoles can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they can function as dienes. nih.gov The involvement of the oxazole as a diene leads to a bicyclic intermediate which often undergoes a retro-Diels-Alder reaction to extrude a nitrile, ultimately forming a furan (B31954) ring. The reactivity of the oxazole in a Diels-Alder reaction is enhanced by the presence of electron-donating groups on the oxazole ring and by using electron-deficient dienophiles.

In the case of this compound, the two methyl groups at the 4- and 5-positions would increase the electron density of the oxazole ring, thereby promoting its reactivity as a diene with suitable dienophiles such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) (DMAD). Activation of the oxazole nitrogen with a Lewis acid can also facilitate the cycloaddition. nih.gov

A general scheme for the Diels-Alder reaction of a 2,4,5-trisubstituted oxazole is shown below:

| Diene | Dienophile | Reaction Type | Expected Product (after rearrangement) |

| This compound | Maleic Anhydride | [4+2] Cycloaddition | A substituted furan derivative |

| This compound | Dimethyl acetylenedicarboxylate (DMAD) | [4+2] Cycloaddition | A substituted furan derivative |

Functionalization of the Methyl Substituents on the Oxazole Ring

The methyl groups at the C4 and C5 positions of the oxazole ring possess acidic protons that can be removed by a strong base to form carbanionic species. This allows for the functionalization of these methyl groups through reactions with various electrophiles. The acidity of the protons on the methyl groups is influenced by their position on the oxazole ring and the nature of the substituent at the C2 position.

For 2-aryl-4,5-dimethyloxazoles, deprotonation can be achieved using strong bases like organolithium reagents (e.g., n-BuLi) or lithium diisopropylamide (LDA) at low temperatures. The resulting lithiated species can then be reacted with a range of electrophiles to introduce new functional groups. It has been noted in studies of related systems that deprotonation of a methyl group at the C5 position is often favored when the C2 position is occupied by a phenyl group.

The table below outlines potential functionalization reactions of the methyl groups of this compound, based on the known reactivity of similar substituted oxazoles.

| Base | Electrophile | Expected Product |

| LDA | Benzaldehyde | A hydroxylated derivative at one of the methyl groups |

| n-BuLi | (CH₃)₃SiCl | A silylated derivative at one of the methyl groups |

| n-BuLi | CH₃I | 2-(4-Bromophenyl)-4-ethyl-5-methyloxazole or 2-(4-Bromophenyl)-4-methyl-5-ethyloxazole |

This reactivity provides a valuable pathway for modifying the periphery of the oxazole ring, further expanding the synthetic utility of the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Bromophenyl 4,5 Dimethyloxazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and solid states. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

Comprehensive 1D NMR (¹H, ¹³C, ¹⁵N if applicable) for Structural Assignment

One-dimensional (1D) NMR provides the primary data for structural assignment by identifying the distinct chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

The ¹H NMR spectrum of 2-(4-Bromophenyl)-4,5-dimethyloxazole is expected to exhibit characteristic signals for the aromatic protons of the bromophenyl ring and the aliphatic protons of the two methyl groups attached to the oxazole (B20620) core. The bromophenyl group, being para-substituted, will display a typical AA'BB' system, appearing as two distinct doublets in the aromatic region (typically δ 7.5-8.0 ppm). The two methyl groups at the C4 and C5 positions of the oxazole ring are in slightly different chemical environments and are expected to appear as sharp singlets in the aliphatic region (typically δ 2.2-2.5 ppm).

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound will show distinct signals for the quaternary carbons of the oxazole ring (C2, C4, and C5), the four unique carbons of the bromophenyl ring (including the carbon bearing the bromine, C-Br, and the ipso-carbon attached to the oxazole ring), and the two methyl carbons. The carbon atoms of the oxazole ring are typically observed in the range of δ 130-160 ppm. The C-Br signal is characteristically found around δ 125 ppm.

While ¹⁵N NMR is less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, it could provide valuable information about the electronic environment of the nitrogen atom within the oxazole ring. A single resonance would be expected, confirming the presence of the heterocyclic nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| C2'-H, C6'-H | ~7.85 (d, J ≈ 8.5 Hz) | ~129.5 | Aromatic protons ortho to oxazole ring |

| C3'-H, C5'-H | ~7.60 (d, J ≈ 8.5 Hz) | ~132.0 | Aromatic protons ortho to bromine |

| 4-CH₃ | ~2.25 (s) | ~11.0 | Methyl group on C4 of oxazole |

| 5-CH₃ | ~2.40 (s) | ~12.5 | Methyl group on C5 of oxazole |

| C2 (Oxazole) | - | ~159.0 | Quaternary carbon of oxazole |

| C4 (Oxazole) | - | ~135.0 | Quaternary carbon of oxazole |

| C5 (Oxazole) | - | ~145.0 | Quaternary carbon of oxazole |

| C1' (ipso-C) | - | ~127.0 | Aromatic carbon attached to oxazole |

| C4' (C-Br) | - | ~125.0 | Aromatic carbon attached to bromine |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei, confirming the structure derived from 1D data. youtube.comsdsu.eduslideshare.netyoutube.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak between the aromatic doublets at ~7.85 ppm and ~7.60 ppm, confirming their ortho relationship on the phenyl ring. No other correlations would be expected, as the methyl groups are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals: the aromatic proton at ~7.85 ppm to the carbon at ~129.5 ppm, the proton at ~7.60 ppm to the carbon at ~132.0 ppm, and the methyl protons at ~2.25 and ~2.40 ppm to their respective carbons at ~11.0 and ~12.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques, revealing long-range (typically 2-3 bond) correlations between protons and carbons. mdpi.com This is vital for connecting different fragments of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the aromatic protons (H2'/H6') to the oxazole carbon C2, confirming the connection between the phenyl ring and the heterocycle.

Correlations from the methyl protons (4-CH₃ and 5-CH₃) to the oxazole ring carbons (C4 and C5), confirming their positions on the ring. For instance, the protons of the 4-CH₃ group should show correlations to C4, C5, and potentially C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bond connectivity. For this molecule, NOESY could show correlations between the protons of the 4-CH₃ group and the ortho-protons (H2'/H6') of the bromophenyl ring, providing information about the preferred conformation or rotational orientation of the phenyl ring relative to the oxazole core.

Solid-State NMR for Polymorphic Forms and Supramolecular Assemblies

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in their crystalline form. researchgate.netchemrxiv.org This technique is particularly powerful for studying polymorphism (the existence of multiple crystalline forms) and supramolecular assemblies.

For this compound, ssNMR could be employed to:

Characterize Crystalline Packing: By analyzing the ¹³C chemical shifts in the solid state, which are highly sensitive to the local environment, one can distinguish between different packing arrangements or identify multiple molecules in the asymmetric unit.

Identify Polymorphs: If the compound can crystallize in different forms, each polymorph would yield a distinct ssNMR spectrum, making it a definitive tool for polymorph identification and quantification.

Probe the Bromine Environment: Bromine has two NMR-active quadrupolar nuclei (⁷⁹Br and ⁸¹Br). huji.ac.ilresearchgate.netacs.org Although challenging to observe due to significant line broadening, advanced ssNMR techniques at high magnetic fields can provide information on the nuclear quadrupole coupling constant (Cq). This parameter is extremely sensitive to the symmetry of the electric field gradient around the bromine nucleus, offering a precise probe of the C-Br bond's electronic structure and intermolecular interactions, such as halogen bonding. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. When coupled with fragmentation techniques, it becomes a powerful tool for structural confirmation.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

ESI and APCI are soft ionization techniques that allow for the analysis of thermally labile and moderately polar compounds. nih.gov

Electrospray Ionization (ESI): In positive-ion mode ESI, this compound would be expected to form a protonated molecule, [M+H]⁺. HRMS analysis of this ion would provide its exact mass. Given the elemental formula C₁₁H₁₀BrNO, the theoretical monoisotopic mass of the neutral molecule is 250.9997 u. The [M+H]⁺ ion would therefore have a theoretical m/z of 251.9925. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br have a natural abundance ratio of approximately 1:1) would result in two prominent peaks of nearly equal intensity separated by 2 Da (i.e., at m/z 251.9925 and 253.9905), which is a definitive signature for a monobrominated compound.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and often yields the molecular ion [M]⁺• or the protonated molecule [M+H]⁺. The results would be similar to ESI, with the distinct bromine isotopic pattern being the key identifying feature.

Table 2: Theoretical HRMS Data for this compound (C₁₁H₁₀BrNO)

| Ion Species | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) |

| [M]⁺• | 250.9997 | 252.9976 |

| [M+H]⁺ | 251.9925 | 253.9905 |

| [M+Na]⁺ | 273.9816 | 275.9795 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that confirms the molecular structure. rsc.orgnih.gov

The fragmentation of oxazole and related heterocyclic systems often involves cleavage of the ring. clockss.orgresearchgate.net A plausible fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 252/254) could proceed via several key steps:

Loss of Acetonitrile (B52724): A common fragmentation for substituted oxazoles is the retro [3+2] cycloaddition, leading to the loss of a nitrile. In this case, cleavage of the N1-C2 and C4-C5 bonds could lead to the expulsion of acetonitrile (CH₃CN, 41 Da), generating a bromobenzoyl cation fragment (m/z 183/185).

Cleavage of the Bromophenyl Group: Direct cleavage of the bond between the phenyl ring and the oxazole ring can occur, leading to the formation of the bromophenyl cation (C₆H₄Br⁺, m/z 155/157) or the protonated 4,5-dimethyloxazole (B1362471) fragment.

Loss of Bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (79/81 Da) from the molecular ion or subsequent fragments. For example, the bromobenzoyl cation (m/z 183/185) could lose a Br• radical to form the benzoyl cation (m/z 105).

X-ray Crystallography and Single-Crystal Diffraction Studies

Single-crystal X-ray diffraction allows for the unambiguous determination of the spatial coordinates of each atom in the asymmetric unit of the crystal, from which precise molecular geometry can be calculated. For a molecule like this compound, this analysis would reveal the planarity of the oxazole ring and the dihedral angle between the oxazole and the 4-bromophenyl rings. This dihedral angle is a critical conformational parameter, influencing the degree of π-conjugation between the two ring systems.

To illustrate, we can consider the crystallographic data for a related compound, (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. mdpi.com While structurally different, it provides an example of the type of data obtained. For this molecule, the analysis revealed a slightly twisted conformation between the different ring systems. mdpi.com

Illustrative Bond Lengths and Angles for a Related Brominated Oxazoline (B21484) Derivative (Data is for (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole and is for illustrative purposes only) mdpi.com

| Bond/Angle | Parameter | Value |

| Bond Lengths | C-Br | 1.89 Å |

| C=N | 1.28 Å | |

| C-O | 1.36 Å | |

| Bond Angles | C-C-Br | 118.5° |

| C-N=C | 116.2° | |

| C-O-C | 108.7° |

For this compound, one would expect characteristic bond lengths for the C-Br bond, the C=N and C-O bonds within the oxazole ring, and the C-C bonds of the aromatic rings. The bond angles would define the geometry of the five-membered oxazole ring and the substitution pattern on the phenyl ring.

Beyond individual molecular structure, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), π-π stacking interactions between aromatic rings, and van der Waals forces. Understanding these interactions is crucial for predicting and explaining the material's physical properties, such as melting point, solubility, and polymorphism.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each molecule has a unique set of vibrational frequencies that are dependent on its structure, bond strengths, and atomic masses. This makes vibrational spectroscopy an excellent tool for "molecular fingerprinting" and for identifying the presence of specific functional groups.

Although an experimental IR or Raman spectrum for this compound is not available, the expected characteristic vibrational modes can be predicted based on data from similar structures.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of the C-H bonds on the bromophenyl ring. |

| Methyl C-H Stretch | 2980 - 2870 | Asymmetric and symmetric stretching of the C-H bonds in the two methyl groups. |

| Oxazole Ring C=N Stretch | 1650 - 1590 | A strong band in the IR spectrum, characteristic of the imine functionality within the oxazole ring. |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands are expected in this region, corresponding to the skeletal vibrations of the phenyl and oxazole rings. |

| Oxazole Ring Breathing/Stretching | 1350 - 1000 | Complex vibrations involving stretching and bending of the entire oxazole ring system. The position is sensitive to substitution. |

| C-Br Stretch | 700 - 500 | A strong band, typically in the lower frequency region of the mid-IR spectrum, confirming the presence of the bromophenyl group. |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | The position of this strong band is indicative of the substitution pattern on the benzene (B151609) ring (in this case, 1,4-disubstitution). |

By analyzing the precise positions and intensities of these bands, information about the molecular conformation and electronic environment can be inferred. For example, changes in the dihedral angle between the phenyl and oxazole rings would likely lead to shifts in the frequencies of the ring stretching modes.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels. These techniques are fundamental for understanding a compound's color, photophysical properties, and potential applications in areas like organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

UV-Vis absorption spectroscopy measures the wavelengths of light that a molecule absorbs. For conjugated organic molecules like this compound, the absorption in the UV-Vis range (typically 200-800 nm) corresponds to the promotion of electrons from lower-energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher-energy ones (like the lowest unoccupied molecular orbital, LUMO). The main electronic transitions are typically π → π* transitions associated with the conjugated system formed by the phenyl and oxazole rings.

Studies on similar 2,5-disubstituted aryloxazoles show that they exhibit strong absorption bands in the ultraviolet region. The position of the absorption maximum (λmax) is sensitive to the nature of the substituents and the extent of conjugation. The bromophenyl group, being an electron-withdrawing group, is expected to influence the energy of the molecular orbitals. For a series of related 2-(p-substituted phenyl)-5-methyloxazoles, absorption maxima were observed in the range of 300-350 nm, with the specific position depending on the electronic nature of the substituent. nih.gov

Fluorescence spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. The emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide information about the change in geometry between the ground and excited states.

To fully characterize the photophysical behavior of a fluorescent molecule, two key parameters are measured: the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF).

Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield close to 1 indicates a highly fluorescent compound, while a value close to 0 suggests that non-radiative decay pathways (like internal conversion or intersystem crossing) are dominant.

Fluorescence Lifetime (τF): This is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. Lifetimes are typically on the nanosecond (10⁻⁹ s) scale for organic fluorophores.

These properties are highly dependent on the molecular structure and the surrounding environment (e.g., solvent polarity). For example, a study on various 2,5-disubstituted oxazole derivatives found that their quantum yields and lifetimes were significantly affected by the nature of the substituents and the polarity of the solvent. nih.gov In some cases, intramolecular charge transfer (ICT) in the excited state can lead to a strong dependence of the emission properties on solvent polarity. nih.gov

Illustrative Photophysical Data for a Related Oxazole Derivative (Data is for 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO) in Toluene and is for illustrative purposes only) nih.gov

| Parameter | Symbol | Value |

| Absorption Maximum | λabs | 398 nm |

| Emission Maximum | λem | 505 nm |

| Stokes Shift | Δν | 5376 cm⁻¹ |

| Fluorescence Quantum Yield | ΦF | 0.85 |

| Fluorescence Lifetime | τF | 3.12 ns |

For this compound, the presence of the heavy bromine atom could potentially influence these properties by promoting intersystem crossing to the triplet state, which might decrease the fluorescence quantum yield.

Computational Chemistry and Theoretical Investigations of 2 4 Bromophenyl 4,5 Dimethyloxazole

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental tools in computational chemistry. DFT has become especially popular due to its balance of accuracy and computational efficiency, making it well-suited for studying molecules of this size. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such analyses, often paired with a basis set like 6-311G(d,p) to provide a robust description of the molecule's electronic structure.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 2-(4-Bromophenyl)-4,5-dimethyloxazole, this process involves finding the minimum energy structure. A key feature of this molecule is the rotational freedom around the single bond connecting the phenyl ring and the oxazole (B20620) ring. This rotation gives rise to different conformers, and understanding the energy landscape associated with this rotation is essential.

The dihedral angle between the phenyl and oxazole rings is a critical parameter. Computational studies on similar 2-phenyloxazole (B1349099) systems suggest that a planar or near-planar conformation is often the most stable, as it allows for maximum π-conjugation between the two ring systems. However, steric hindrance from the methyl groups on the oxazole ring could influence this. A detailed conformational analysis would involve systematically rotating this bond and calculating the energy at each step to identify the global minimum and any local minima, which represent stable or metastable conformers.

Table 1: Calculated Geometric Parameters for the Optimized Structure of this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C(oxazole)-C(phenyl) | 1.485 |

| C-Br | 1.910 | |

| O-C(oxazole) | 1.375 | |

| N-C(oxazole) | 1.310 | |

| Bond Angle (°) | Phenyl-C-C(oxazole) | 121.5 |

| C(oxazole)-N-C(oxazole) | 105.0 | |

| Dihedral Angle (°) | Phenyl-Oxazole | ~20-30 |

Note: The values in this table are representative and based on typical results from DFT calculations on analogous structures.

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311G(d,p))

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

Note: These values are illustrative and consistent with those reported for similar aromatic heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack.

In this compound, the MEP surface would likely show the most negative potential around the oxygen and nitrogen atoms of the oxazole ring due to their high electronegativity and the presence of lone pairs. This suggests these are the primary sites for interaction with electrophiles. The hydrogen atoms of the methyl groups and the phenyl ring would exhibit positive potential, making them potential sites for weak intermolecular interactions. The bromine atom would also influence the electrostatic potential of the phenyl ring.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predicted shifts can then be compared with experimental data to aid in the assignment of signals to specific atoms in the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments ambiguous.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C (oxazole, C2) | 161.5 |

| C (oxazole, C4) | 145.2 |

| C (oxazole, C5) | 135.8 |

| C (phenyl, C1') | 129.0 |

| C (phenyl, C4'-Br) | 125.3 |

| CH₃ (on C4) | 11.8 |

| CH₃ (on C5) | 10.5 |

Note: The predicted chemical shifts are relative to a standard (e.g., TMS) and are representative values for similar structures.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. The resulting simulated spectrum can be compared with an experimental spectrum to assign specific absorption bands to particular molecular motions, such as stretching, bending, and torsional modes. This detailed assignment helps to confirm the molecular structure and provides insights into the bonding within the molecule. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic and methyl groups, C=N and C=C stretching within the rings, and the C-Br stretching frequency.

Table 4: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Methyl C-H Stretch | 2980-2920 |

| C=N Stretch (oxazole) | ~1620 |

| Aromatic C=C Stretch | 1600-1450 |

| C-Br Stretch | ~650 |

Note: These are typical frequency ranges for the specified vibrational modes and are subject to scaling factors in computational studies to better match experimental data.

Computational and Theoretical Investigations of this compound: A Search for Available Data

A comprehensive search for computational chemistry and theoretical studies on the chemical compound this compound has revealed a significant lack of publicly available research data. Despite targeted searches for theoretical UV-Vis and fluorescence spectra, reaction mechanism modeling, and molecular dynamics simulations, no specific scholarly articles or datasets pertaining to this particular molecule could be identified.

While the CAS number for this compound and its derivatives are listed in chemical supplier databases, dedicated scientific studies exploring its computational and theoretical properties appear to be absent from the current body of scientific literature. The user's request for a detailed article structured around specific computational chemistry topics, including theoretical spectra, reaction mechanisms, and molecular dynamics, cannot be fulfilled due to this absence of foundational research.

The provided outline necessitates in-depth information on the following aspects, none of which were found for this compound:

Molecular Dynamics Simulations:This section would rely on simulations to understand the behavior of the molecule over time, including its interactions with solvents and its potential for self-assembly.

Therefore, it must be concluded that the scientific community has not yet published research that would provide the necessary data to construct the requested article.

Prediction of Molecular Interactions with Biological Targets (Focus on Computational Models)

Computational modeling serves as a powerful tool in modern drug discovery, offering predictive insights into the potential interactions between a small molecule, such as this compound, and biological macromolecules. These in silico methods are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the identification of new therapeutic agents. By simulating the binding of a ligand to a protein's active site, researchers can estimate its binding affinity and identify key interactions that contribute to biological activity.

Ligand-Protein Docking Studies for Hypothetical Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. ijesi.org In the absence of specific experimental data for this compound, docking studies can be performed against the active sites of various well-characterized proteins to hypothesize potential biological targets. This approach is instrumental in exploring the compound's therapeutic potential across a range of diseases.

For instance, considering the structural motifs present in this compound, hypothetical docking studies could be conducted against enzymes such as cyclooxygenases (COX-1 and COX-2), which are targets for anti-inflammatory drugs, or kinases, which are pivotal in cancer signaling pathways. The docking process involves preparing the 3D structure of the ligand and the protein, defining a binding site (or "grid box") on the protein, and then using a scoring function to evaluate the different binding poses of the ligand within that site. nih.gov

The results of such a hypothetical docking study are typically presented in a table that includes the docking score (an estimation of binding affinity, often in kcal/mol), and the types of interactions observed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). A more negative docking score generally indicates a more favorable binding interaction.

Hypothetical Docking Results for this compound against Selected Protein Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| c-Jun N-terminal kinase 1 (JNK1) | 3PZE | -7.9 | Met111, Lys55, Gln117 | Hydrophobic, Hydrogen Bond |

| Estrogen Receptor Alpha | 3ERT | -9.1 | Arg394, Glu353, Leu387 | Halogen Bond, Hydrophobic |

| Penicillin-Binding Protein 4 (PBP4) | 2EXB | -6.8 | Thr600, Ser373 | Hydrogen Bond |

Note: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the potential application of ligand-protein docking studies.

The bromophenyl moiety of the compound could potentially form halogen bonds with electron-donating residues in a binding pocket, while the dimethyloxazole core can participate in hydrophobic and van der Waals interactions. The nitrogen and oxygen atoms of the oxazole ring could also act as hydrogen bond acceptors. nih.gov Visual analysis of the docked pose would further elucidate the specific atomic interactions governing the binding.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another key computational strategy used to identify novel compounds with the potential to bind to a specific biological target. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, positive/negative ionizable groups) that a molecule must possess to exhibit a particular biological activity. mmsl.cz

A pharmacophore model for this compound could be generated based on its structure and potential interactions. This model would typically include features such as an aromatic ring (from the bromophenyl group), a hydrophobic feature (from the methyl groups), and hydrogen bond acceptors (the nitrogen and oxygen atoms of the oxazole ring).

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. nih.govnih.gov This allows for the rapid identification of diverse molecules that match the pharmacophore and are therefore likely to bind to the same target and elicit a similar biological response. This approach is significantly faster and more cost-effective than high-throughput experimental screening.

Hypothetical Pharmacophore Features for this compound

| Feature | Description | Potential Interacting Group |

| Aromatic Ring (AR) | Aromatic center | Bromophenyl group |

| Hydrophobic (H) | Hydrophobic center | Methyl groups |

| Hydrogen Bond Acceptor (HBA) | Site that can accept a hydrogen bond | Oxazole nitrogen and oxygen |

| Halogen Bond Donor (HBD) | Bromine atom | Bromine on the phenyl ring |

Note: This table represents a hypothetical pharmacophore model for illustrative purposes.

The application of such a model in a virtual screening campaign could lead to the discovery of new chemical scaffolds with potentially improved potency, selectivity, or pharmacokinetic properties compared to the original template molecule. The hits identified from virtual screening would then be subjected to further computational analysis, such as molecular docking, before being prioritized for chemical synthesis and biological evaluation. nih.gov

Advanced Applications and Potential of 2 4 Bromophenyl 4,5 Dimethyloxazole

Building Block in Complex Organic Synthesis

The true strength of 2-(4-Bromophenyl)-4,5-dimethyloxazole lies in its utility as an intermediate in the synthesis of more complex molecular structures. The presence of the bromine atom on the phenyl ring is the key to its versatility, providing a reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Precursor for Advanced Organic Materials Synthesis

The structure of this compound makes it an ideal precursor for creating larger, conjugated systems used in advanced organic materials. The bromine atom serves as a "synthetic handle" for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions allow for the precise attachment of other organic fragments, enabling the construction of molecules with tailored electronic and photophysical properties.

For instance, by coupling the bromophenyl group with boronic acids (Suzuki reaction) or organostannanes (Stille reaction), researchers can extend the π-conjugated system of the molecule. This is a fundamental strategy in the development of organic semiconductors and fluorescent dyes. researchgate.netresearchgate.net The oxazole (B20620) core itself is a known component in fluorescent materials, and extending its conjugation through the phenyl ring can modulate its light-absorbing and emitting properties. researchgate.net This strategic modification could yield novel materials for applications in organic electronics. google.com

Table 1: Potential Cross-Coupling Reactions for Advanced Materials Synthesis

| Reaction Name | Coupling Partner | Potential Product Feature |

|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acids | Extended π-conjugation, altered absorption/emission spectra |

| Stille Coupling | Organostannanes | Formation of complex aryl-aryl or aryl-vinyl bonds |

| Heck Coupling | Alkenes | Introduction of vinyl groups for polymerization or further functionalization |

| Sonogashira Coupling | Terminal Alkynes | Creation of rigid, linear conjugated systems |

Scaffolds for Drug Discovery Research (Excluding Clinical Outcomes)

In medicinal chemistry, the oxazole ring is considered a "privileged scaffold." tandfonline.comtandfonline.comnih.gov This means it is a recurring molecular framework in a wide range of biologically active compounds and approved drugs, known to interact with various enzymes and receptors. nih.govresearchgate.net The oxazole moiety is present in natural and synthetic compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial properties, among others. nih.gov

This compound serves as an excellent starting point for the creation of compound libraries for drug discovery. Using the same cross-coupling reactions mentioned previously, chemists can systematically replace the bromine atom with a diverse array of chemical groups. This process, often automated in parallel synthesis, can generate hundreds or thousands of unique derivatives from a single precursor. These libraries can then be screened against biological targets (like enzymes or receptors) to identify "hit" compounds with potential therapeutic activity. The flexible nature of the oxazole scaffold makes it an attractive platform for developing new therapeutic agents. nih.gov

Materials Science Applications

The inherent electronic and structural properties of the oxazole and bromophenyl moieties suggest significant potential for this compound in the field of materials science.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Materials used in OLEDs and OPVs are typically π-conjugated organic molecules that can transport charge and emit light (in OLEDs) or absorb light and generate charge (in OPVs). Oxazole and oxadiazole derivatives have been extensively investigated for these applications, often serving as electron-transporting materials or as components of fluorescent emitters. spiedigitallibrary.orgrsc.org Specifically, oxazole-based fluorophores are known to be efficient emitters in the blue and UV spectral ranges. spiedigitallibrary.org

While this compound itself is too small to function as an active layer material, it is a prime candidate for building larger, more complex emitters. Through cross-coupling at the bromine position, the core structure can be elaborated into a larger, conjugated system with enhanced charge transport and luminescent properties. For example, coupling it with other aromatic or heterocyclic groups can create molecules with high quantum yields and specific emission colors, including the highly sought-after deep blue. nih.gov

Table 2: Potential Derivatives for OLED/OPV Applications

| Derivative Type (Post-Coupling) | Potential Role in Device | Rationale |

|---|---|---|

| Biphenyl or Terphenyl Derivatives | Emitter or Host Material | Extended conjugation enhances fluorescence and charge mobility. |

| Carbazole Derivatives | Host or Hole-Transport Material | Carbazole is a well-known hole-transporting moiety. |

Fluorescent Probes and Sensors for Chemical and Biological Analytes

The development of fluorescent probes for detecting specific ions, molecules, or environmental conditions is a major area of research. These probes typically consist of a fluorophore (a light-emitting unit) connected to a receptor (a unit that selectively binds to the target analyte). The oxazole core, being a component of many fluorescent dyes, can serve as an effective fluorophore. researchgate.netnih.gov

The synthetic utility of the bromophenyl group is critical here. It allows for the attachment of a specific receptor unit designed to bind to a target analyte, such as a metal ion (e.g., Zn²⁺, Cd²⁺) or a biologically relevant molecule. mdpi.com Upon binding of the analyte to the receptor, the electronic environment of the oxazole fluorophore changes, leading to a detectable change in fluorescence intensity or color (a "turn-on" or "turn-off" response). nih.govmdpi.comrsc.org This makes this compound a promising platform for the rational design of new chemosensors.

Polymer Chemistry: Monomers for Functional Polymers

Polymers with specialized functions are in high demand for advanced applications. One strategy to create such polymers is to use monomers that have specific functional groups. Polymers containing oxazole rings have been explored for biomedical applications and advanced materials. ontosight.aiontosight.ai

This compound can be envisioned as a precursor to a functional monomer. For example, a Heck or Suzuki coupling reaction could be used to attach a polymerizable group, such as a vinyl or styryl unit, in place of the bromine atom. This new monomer could then be polymerized, leading to a polymer chain with pendant 2-phenyl-4,5-dimethyloxazole units. These side chains could impart unique properties to the bulk polymer, such as fluorescence, altered solubility, or specific thermal characteristics, making it suitable for applications in optoelectronics or as a specialty coating. ontosight.ainumberanalytics.com

Ligand in Catalysis

The utility of oxazole-containing compounds as ligands in catalysis is well-established, primarily due to the nitrogen atom's ability to coordinate with transition metals. This interaction is fundamental to the design of catalysts for a variety of chemical transformations. However, specific research into this compound as a ligand is not presently available.

Design and Synthesis of Metal-Oxazole Complexes for Catalytic Applications

The synthesis of metal complexes typically involves the reaction of a metal precursor, such as a metal halide or acetate, with the ligand in a suitable solvent. For this compound, one could hypothesize the formation of complexes with metals like palladium, copper, or rhodium. The electronic properties conferred by the bromophenyl group and the steric bulk of the dimethyl oxazole moiety would be expected to influence the stability, solubility, and catalytic activity of the resulting metal complex. The bromine atom, in particular, could serve as a handle for further functionalization or influence the electronic density at the metal center. However, no specific studies detailing the synthesis and characterization of such complexes have been reported.

Application in Asymmetric Catalysis or Metal-Mediated Transformations

Oxazoline (B21484) ligands, closely related to oxazoles, are renowned for their application in asymmetric catalysis. While non-chiral, the this compound ligand could potentially be employed in various metal-mediated cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. The oxazole ring can act as a stable N-donor ligand, and the electronic nature of the aryl substituent can tune the reactivity of the metal catalyst. Future research would be needed to explore its efficacy and potential advantages over existing ligand systems in these transformations.

Probes for Biological Systems and Mechanistic Investigations (Focus on Molecular Interactions)

The rigid, planar structure and potential for fluorescence make oxazole derivatives attractive candidates for the development of biological probes. They can be designed to interact with specific biological targets or to report on local microenvironments within cells.

Inhibition Studies of Specific Enzymes or Receptor Binding Assays (In Vitro/Cellular Level)

Many heterocyclic compounds are known to exhibit inhibitory activity against various enzymes or to bind to specific receptors. The this compound scaffold presents a unique combination of hydrophobic and electron-rich regions that could facilitate binding to the active site of an enzyme or a receptor pocket. The bromophenyl group could engage in halogen bonding, a significant interaction in medicinal chemistry. To ascertain its potential, in vitro screening against a panel of enzymes (e.g., kinases, proteases) or receptor binding assays would be the necessary first step. Currently, no such data is available for this specific compound.

Future Research Directions, Challenges, and Emerging Paradigms

Development of Novel and More Sustainable Synthetic Routes

The imperative for green chemistry is a driving force in modern synthetic methodology. For 2-(4-bromophenyl)-4,5-dimethyloxazole, future efforts will concentrate on moving beyond traditional, often harsh, reaction conditions towards more environmentally benign and efficient processes.

Photocatalysis and electrocatalysis represent powerful tools for forging chemical bonds under mild conditions, often using visible light or electricity as traceless reagents. Future research could explore the use of these techniques for the key cyclization step in oxazole (B20620) formation. For instance, photocatalytic dehydrogenative coupling or electro-oxidative cyclization of precursor molecules could offer high-yield pathways that minimize waste and avoid the need for stoichiometric chemical oxidants. These methods provide avenues for novel bond disconnections and could lead to more atom-economical syntheses of the target oxazole and its analogs.

The use of enzymes in organic synthesis offers unparalleled selectivity under mild, aqueous conditions. nih.govrjpbr.com Future research could identify or engineer enzymes, such as oxidases or hydrolases, capable of catalyzing the formation of the oxazole ring or key intermediates leading to this compound. illinois.edu Chemoenzymatic strategies, which synergistically combine enzymatic steps with traditional chemical transformations, are particularly promising. nih.govrjpbr.com This approach could simplify access to complex, bioactive compounds by leveraging the high regio- and stereoselectivity of biocatalysts for specific steps in a multi-step synthesis. nih.govrjpbr.com

Exploration of Unconventional Reactivity and Derivatization Pathways

The this compound scaffold possesses multiple sites for chemical modification, offering a rich platform for generating diverse derivatives. The bromine atom on the phenyl ring is a particularly versatile functional handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of various aryl, alkyl, and alkynyl groups, systematically modifying the electronic and steric properties of the molecule. Furthermore, exploring the reactivity of the oxazole ring itself, including electrophilic substitution or metal-catalyzed C-H activation at the methyl groups, could unlock novel derivatization pathways and lead to compounds with unique properties.

Integration into Advanced Functional Materials and Devices with Enhanced Performance

The structural features of this compound, including its rigid heterocyclic core and functionalizable bromophenyl group, make it an attractive building block for advanced materials. Future research could focus on incorporating this moiety into polymers, metal-organic frameworks (MOFs), or organic electronic materials. Its inherent fluorescence and potential for tuning electronic properties through derivatization suggest applications in organic light-emitting diodes (OLEDs), chemical sensors, or as a photosensitizer. Drawing inspiration from related azo-functionalized heterocycles used as photoswitches, derivatives of this compound could be designed for applications in photopharmacology or smart materials. nih.gov

Deepening the Understanding of Structure-Property-Activity Relationships through Integrated Experimental and Computational Approaches